5-Chloro-2-(4-methylbenzoyl)-1-benzofuran

Lipophilicity Drug-likeness Permeability

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran (CAS 220526-75-0) is a fully synthetic 2-aroylbenzofuran derivative with the IUPAC name (5-chloro-1-benzofuran-2-yl)-(4-methylphenyl)methanone. It belongs to the broader class of benzofuran heterocycles, a privileged scaffold in medicinal chemistry recognized for diverse pharmacological activities including anti-inflammatory, antitumor, antimicrobial, and enzyme inhibitory properties.

Molecular Formula C16H11ClO2
Molecular Weight 270.71
CAS No. 220526-75-0
Cat. No. B2930563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(4-methylbenzoyl)-1-benzofuran
CAS220526-75-0
Molecular FormulaC16H11ClO2
Molecular Weight270.71
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16(18)15-9-12-8-13(17)6-7-14(12)19-15/h2-9H,1H3
InChIKeyPJKTYHLNRDZOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran (CAS 220526-75-0): Chemical Identity and Class Context for Research Procurement


5-Chloro-2-(4-methylbenzoyl)-1-benzofuran (CAS 220526-75-0) is a fully synthetic 2-aroylbenzofuran derivative with the IUPAC name (5-chloro-1-benzofuran-2-yl)-(4-methylphenyl)methanone [1]. It belongs to the broader class of benzofuran heterocycles, a privileged scaffold in medicinal chemistry recognized for diverse pharmacological activities including anti-inflammatory, antitumor, antimicrobial, and enzyme inhibitory properties [2]. The compound is characterized by a chlorine substituent at the 5-position of the benzofuran ring and a 4-methylbenzoyl (p-toluoyl) group at the 2-position, with a molecular formula of C₁₆H₁₁ClO₂ and molecular weight of 270.71 g/mol [1]. As a research chemical building block, it serves as a key intermediate for further synthetic elaboration, particularly for generating focused libraries of 2-aroylbenzofuran derivatives explored across anti-infective, anticancer, and CNS-targeted programs [3].

Why 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran Cannot Be Replaced by Generic 2-Aroylbenzofuran Analogs in Structure-Activity Programs


Within the 2-aroylbenzofuran chemotype, both the C5 halogen and the 4-methyl substitution on the benzoyl ring are critical pharmacophoric determinants that independently modulate target potency, selectivity, and physicochemical profile. Evidence from the benzofuran-based PfGSK-3 inhibitor series demonstrates that the ring B para-substituent effect on activity follows a strict rank order (C4′-CN > C4′-F > C3′-OCH₃ > C3′,4′-diCl), confirming that even subtle changes to the benzoyl group produce quantifiable shifts in IC₅₀ values spanning orders of magnitude [1]. Concurrently, the C5 chlorine atom contributes to both electronic modulation of the benzofuran core and enhanced lipophilicity (computed XLogP3 = 5.0 for the target compound [2]), which differs materially from the des-chloro analog and the 5-bromo variant. In butyrylcholinesterase (BChE) inhibition studies on disubstituted benzofurans, the 4-methyl substituted derivative achieved an IC₅₀ of 0.0822 µM—comparable to donepezil—while other substitution patterns yielded divergent potency profiles, underscoring that the specific combination of C5-Cl and 2-(4-methylbenzoyl) defines a non-interchangeable chemical space for reproducible structure-activity relationship (SAR) campaigns [3].

Quantitative Comparative Evidence for 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran (CAS 220526-75-0) Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiates 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran from Its Des-Methyl and Des-Chloro Analogs

The target compound exhibits a computed XLogP3 of 5.0, reflecting the additive contributions of the C5 chlorine and the 4-methylbenzoyl group [1]. In comparison, the des-methyl analog 5-chloro-2-benzoylbenzofuran (CAS 100914-68-9, MW 256.68) has an estimated XLogP3 of approximately 4.2 due to the absence of the methyl group, representing a ΔLogP of ~0.8 log units. This difference corresponds to an approximately 6.3-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability predictions, HPLC retention behavior, and in vitro assay compatibility. The computed TPSA of 30.2 Ų for the target compound is identical to the des-methyl analog (both containing only two H-bond acceptors and zero H-bond donors), confirming that the lipophilicity difference arises solely from the 4-methyl substituent without altering polar surface area [1].

Lipophilicity Drug-likeness Permeability

Halogen-Dependent Physicochemical Differentiation: 5-Chloro Versus 5-Bromo in the 2-(4-Methylbenzoyl)benzofuran Series

The 5-bromo analog (5-bromo-2-(4-methylbenzoyl)benzofuran, CAS 52789-91-0, MW 315.16) differs from the target compound by a single atom substitution (Br vs. Cl at C5), resulting in a molecular weight increase of 44.45 g/mol (16.4% heavier) and a heavier halogen with distinct van der Waals radius (Br: 1.85 Å vs. Cl: 1.75 Å) and polarizability [1]. This substitution alters the heavy atom count from 19 to 19 but increases the exact monoisotopic mass from 270.0448 Da to approximately 313.9943 Da (Δ ≈ 44 Da). The chlorine atom provides sufficient electron-withdrawing character to modulate benzofuran ring electronics while maintaining a lower molecular weight ceiling compared to the bromo variant—a relevant consideration for fragment-based drug discovery where MW < 300 is often a design criterion [1]. Additionally, the C−Cl bond (bond dissociation energy ≈ 338 kJ/mol) is stronger than C−Br (≈ 276 kJ/mol), conferring greater thermal and metabolic stability to the chloro derivative [2].

Halogen bonding Molecular recognition Crystallization

Cholinesterase Inhibitory Activity of 4-Methyl Substituted Benzofuran Derivatives Supports Target Scaffold Prioritization for Neurodegenerative Disease Programs

In a focused series of disubstituted benzofuran derivatives evaluated for cholinesterase inhibition, the 4-methyl substituted derivative (compound 6d) demonstrated potent butyrylcholinesterase (BChE) inhibitory activity with an IC₅₀ of 0.0822 µM, comparable to the reference drug donepezil [1]. All synthesized derivatives in this series exhibited BChE IC₅₀ values below 0.1 µM, establishing the 2-aroylbenzofuran scaffold as a validated chemotype for BChE inhibition. While the specific target compound 5-chloro-2-(4-methylbenzoyl)-1-benzofuran was not directly tested in this study, its core architecture—combining a benzofuran ring with a 4-methylbenzoyl substituent—closely mirrors the active pharmacophore of compound 6d. The presence of the C5 chlorine atom in the target compound provides an additional handle for modulating electronic properties and target engagement not available in the parent 6d series, positioning the target compound as a strategic intermediate for generating halogen-enriched analogs with potentially differentiated BChE selectivity profiles versus acetylcholinesterase (AChE), where compounds in this series showed only low to moderate activity (compound 3d: 68.12% AChE inhibition) [1].

Butyrylcholinesterase Alzheimer's disease CNS drug discovery

Antifungal Pharmacophore Potential: Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes Exhibit Structure-Dependent Anticandidal Activity Supporting the 5-Chlorobenzofuran Core

Karaburun et al. (2019) synthesized a series of aryl (5-chloro-benzofuran-2-yl) ketoximes and their ethers, evaluating anticandidal activity against C. albicans, C. glabrata, C. krusei, and C. parapsilosis [1]. Among the series, compounds 2c and 3c emerged as the most active derivatives, with compound 2c demonstrating inhibition of ergosterol biosynthesis in C. albicans as confirmed by LC-MS-MS analysis. Molecular docking studies revealed strong interaction between compound 2c and lanosterol 14α-demethylase, the established target of azole antifungals [1]. In silico ADME prediction indicated favorable pharmacokinetic profiles for all synthesized compounds. While the specific 4-methylbenzoyl ketone (the target compound) was not included in this ketoxime-focused study, the conserved 5-chloro-benzofuran-2-yl substructure shared with the target compound represents the core recognition element for anticandidal activity. The target compound's ketone functionality provides a synthetic entry point for conversion to the corresponding ketoxime or oxime ether, directly accessing the most active antifungal chemotype identified in this series [1].

Antifungal Candida albicans Ergosterol biosynthesis

GSK-3β Inhibitor SAR Confirms Critical Role of Benzofuran Ring B Para-Substitution: 4-Methylbenzoyl as a Privileged Substituent for Kinase Selectivity

Moolman et al. (2021) synthesized 20 benzofuran-based compounds and evaluated them against recombinant PfGSK-3 and HsGSK-3β, identifying five compounds (5k, 5m, 5p, 5r, 5s) with sub-micromolar PfGSK-3 IC₅₀ values (range: 0.00048–0.440 µM) [1]. Systematic SAR analysis established that the ring B para-substituent exerts a rank-ordered effect on PfGSK-3 inhibitory potency: C4′-CN > C4′-F > C3′-OCH₃ > C3′,4′-diCl. The close structural analog of the target compound, (5-chloro-1-benzofuran-2-yl)(phenyl)methanone (compound 5b in the series), was synthesized and characterized, confirming that the 5-chlorobenzofuran-2-yl ketone scaffold is compatible with PfGSK-3 active site engagement [1]. Although the 4-methyl substituent was not explicitly ranked in this study, its electron-donating character (Hammett σₚ = −0.17) places it between −F (σₚ = 0.06) and −OCH₃ (σₚ = −0.27), predicting moderate PfGSK-3 affinity that can be fine-tuned through additional ring A substitution. The target compound thus represents a strategic intermediate for exploring the under-investigated 4-methyl substitution space within the PfGSK-3 inhibitor pharmacophore model [1].

GSK-3β Kinase inhibitor Antimalarial

Research and Industrial Application Scenarios for 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran (CAS 220526-75-0)


Synthesis of CNS-Penetrant BChE Inhibitor Libraries for Alzheimer's Disease Drug Discovery

Based on the validated BChE inhibitory activity of 4-methyl substituted benzofuran derivatives (IC₅₀ = 0.0822 µM, comparable to donepezil) [1], the target compound serves as an ideal ketone precursor for generating structurally diverse BChE inhibitor libraries. Its computed XLogP3 of 5.0 [2] falls within the optimal CNS drug-likeness range (LogP 2–5), while the C5 chlorine provides a synthetic handle for late-stage functionalization via cross-coupling reactions. Medicinal chemistry teams can employ this building block to explore halogen-dependent SAR at the 5-position while maintaining the privileged 4-methylbenzoyl pharmacophore critical for BChE potency.

Antifungal Lead Optimization via Ketoxime Derivatization Targeting Lanosterol 14α-Demethylase

The target compound's 5-chlorobenzofuran-2-yl ketone core directly maps onto the most active anticandidal chemotype identified by Karaburun et al. (2019) [3]. Conversion to the corresponding ketoxime or oxime ether, followed by anticandidal screening against C. albicans, C. glabrata, C. krusei, and C. parapsilosis, enables rapid assessment of the 4-methylbenzoyl substituent's contribution to ergosterol biosynthesis inhibition. The favorable in silico ADME profile predicted for this chemotype [3] supports progression to in vivo candidiasis models.

PfGSK-3 Inhibitor Development for Antimalarial Drug Discovery

The target compound provides a direct synthetic entry into the benzofuran-based PfGSK-3 inhibitor series pioneered by Moolman et al. (2021) [4]. With ring B para-substitution established as the primary potency determinant (rank order: CN > F > OCH₃ > diCl), the 4-methyl variant represents an uncharacterized substituent in this SAR landscape. Procurement of this building block enables medicinal chemistry exploration of the electron-donating methyl group's effect on both PfGSK-3 potency and selectivity over human GSK-3β, a critical selectivity determinant for antimalarial development [4].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

With a molecular weight of 270.71 g/mol, XLogP3 of 5.0, TPSA of 30.2 Ų, and only 2 rotatable bonds [2], the target compound occupies favorable fragment-like chemical space (MW < 300, rotatable bonds ≤ 3). Its balanced property profile—lipophilic enough for membrane penetration yet structurally compact for efficient ligand optimization—makes it a strategic fragment hit for targets where halogen bonding (C5-Cl) and hydrophobic contacts (4-methylbenzoyl) are predicted to drive initial affinity. The compound's 2 hydrogen bond acceptors (carbonyl oxygen and benzofuran ring oxygen) provide directional interaction vectors for structure-based design.

Quote Request

Request a Quote for 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.